The synthesis of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt typically involves several steps:
The entire process requires careful control of reaction conditions, including temperature, pH, and reaction time to ensure high purity and yield .
The molecular structure of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt can be described as follows:
The structural formula indicates that it possesses both hydrophilic (due to the sulfonate and hydroxyl groups) and hydrophobic (due to the aromatic ring) characteristics, contributing to its solubility and reactivity in aqueous environments .
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt participates in various chemical reactions:
These reactions highlight TOOS's versatility as a reagent in both synthetic chemistry and biological applications.
The mechanism of action for 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt primarily involves its interaction with enzymes in spectrophotometric assays.
This mechanism underpins its application in diagnostic tests for biomolecules such as uric acid and hydrogen peroxide detection.
The physical and chemical properties of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt include:
These properties make TOOS an effective reagent for various scientific applications.
The applications of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt are diverse:
The development of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt (TOOS) represents a significant advancement in the lineage of Trinder's reagents, which originated with the discovery of 4-aminoantipyrine (4-AAP) in the 1960s. Early chromogenic agents suffered from limitations including poor water solubility, low molar extinction coefficients, and limited stability of the resulting chromophores. TOOS emerged as part of a systematic effort to engineer aniline derivatives with enhanced spectroscopic properties for peroxidase-coupled assays. Its molecular structure strategically incorporates a sulfopropyl group (–CH₂CH(OH)CH₂SO₃Na) at the aniline nitrogen, conferring exceptional water solubility while maintaining optimal reactivity with electron-rich coupling partners under physiological pH conditions [2] [4].
The evolution toward TOOS was driven by the need for chromogens producing stable, high-absorbance quinoneimine dyes. Traditional reagents like 4-AAP yielded colored products susceptible to fading and precipitation. By contrast, TOOS-derived dyes exhibit bathochromic shifts (absorbance maxima ~550 nm) and enhanced molar absorptivity due to extended conjugation systems. This molecular engineering significantly improved the sensitivity of enzymatic assays for clinically relevant biomarkers, particularly in complex matrices like serum and urine where background interference posed challenges for earlier reagents. The deliberate substitution pattern (N-ethyl and 3-methyl groups) was optimized to sterically and electronically favor coupling kinetics while minimizing non-specific oxidation [2] [3].
The synthesis of TOOS (C₁₂H₁₈NNaO₄S, CAS 82692-93-1) hinges on a multi-step sequence beginning with N-ethyl-m-toluidine, where regioselective sulfopropylation and hydroxylation are critical. Modern synthetic routes employ a Michael addition-alkylation strategy using 3-chloro-2-hydroxypropanesulfonic acid sodium salt as the key electrophile. This approach overcomes earlier regiochemistry challenges through:
Table 1: Optimization Parameters for Key Sulfopropylation Step
Parameter | Traditional Method | Advanced Protocol | Impact on Yield/Purity |
---|---|---|---|
Catalyst | None | Benzyltriethylammonium chloride (0.5 eq) | Yield ↑ 32% (78% → 92%) |
Solvent System | Ethanol/water | Toluene/water (PTC) | Byproduct formation ↓ 60% |
Temperature | 70°C | 50°C controlled addition | Isomer purity ↑ to 98% |
pH Control | Not monitored | Automated (pH 9.5 ± 0.2) | Reaction consistency ↑ |
Post-sulfonation, the sodium salt is crystallized using anti-solvent precipitation with isopropanol, yielding material with ≥98% purity (HPLC) as required for enzymic spectrophotometric detection [5] [8]. Nuclear magnetic resonance (NMR) studies confirm the absence of regioisomers – a common impurity in early synthetic routes that diminished chromogenic performance in peroxidase-coupled systems [4].
Achieving high chromogenic activity in TOOS demands rigorous impurity profiling and purification. The primary impurities affecting performance include:
Chromatographic purification remains indispensable. Preparative reverse-phase HPLC (C18 column) with a water-methanol gradient (0.1% TFA modifier) effectively separates TOOS from its synthetic impurities. However, large-scale production favors crystallization-based approaches due to throughput requirements. Recrystallization from ethanol/water (1:3 v/v) at 4°C yields needle-like crystals with consistent spectroscopic performance. Process analytical technology (PAT) tools monitor critical quality attributes, ensuring the final product meets the ≥98.0% purity threshold necessary for diagnostic applications [5] [8] [9].
The impact of purification on functionality is profound:
Table 2: Purification Methods and Performance Metrics of TOOS
Method | Purity Achieved (%) | Chromogen Absorbance (554 nm)* | Water Solubility (g/100mL) | Cost Index |
---|---|---|---|---|
Simple Recrystallization | 95.0–97.5 | 0.85 ± 0.05 | >50 | 1.0 |
Gradient Crystallization | 98.5–99.2 | 1.22 ± 0.02 | >50 | 2.5 |
Preparative HPLC | ≥99.5 | 1.25 ± 0.01 | >50 | 8.0 |
Membrane Filtration | 97.0–98.0 | 0.92 ± 0.06 | >50 | 3.0 |
*Absorbance of chromogen formed with 4-AA and H₂O₂/peroxidase at standard concentration.
Scaling TOOS synthesis to industrial volumes (hundreds of kilograms annually) introduces multifaceted engineering challenges. The exothermic nature of the sulfopropylation reaction requires sophisticated heat dissipation systems to maintain the narrow temperature window (50±2°C) essential for regioselectivity. Continuous-flow reactors with microchannel heat exchangers have demonstrated superior temperature control compared to batch reactors, reducing side-product formation by 15% at pilot-plant scale [6] [7].
Crystallization consistency across batches presents another hurdle. Industrial processes employ controlled seeding and cooling ramps (0.5°C/min) to ensure uniform crystal size distribution (CSD). Narrow CSD (10–50 µm) prevents caking during storage and guarantees dissolution kinetics compatible with automated clinical analyzers. However, the sodium salt’s hygroscopicity demands processing under <30% relative humidity – a substantial environmental control investment [8].
Economic factors significantly impact production viability:
Regulatory compliance adds complexity. TOOS manufactured for in vitro diagnostics must satisfy ISO 13485 quality systems and undergo rigorous performance validation (e.g., linearity in uric acid assays up to 1.428 mmol/L, RSD ≤1.8%) [2] [3]. These requirements necessitate stringent documentation of synthesis intermediates and purification validation – processes that remain partially manual and resource-intensive.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7